molecular formula C6H14N2S B15298193 2-(Piperazin-1-yl)ethane-1-thiol CAS No. 5891-12-3

2-(Piperazin-1-yl)ethane-1-thiol

Cat. No.: B15298193
CAS No.: 5891-12-3
M. Wt: 146.26 g/mol
InChI Key: YVSRIHGPYPFMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-yl)ethane-1-thiol is a versatile chemical compound with the molecular formula C6H14N2S and a molecular weight of 146.26 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)ethane-1-thiol typically involves the reaction of piperazine with ethane-1-thiol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperazin-1-yl)ethane-1-thiol is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)ethanol
  • 2-(Piperazin-1-yl)ethanamine
  • 2-(Piperazin-1-yl)ethan-1-ol

Uniqueness

2-(Piperazin-1-yl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring thiol-specific reactions, such as the formation of disulfide bonds in protein chemistry .

Properties

CAS No.

5891-12-3

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

2-piperazin-1-ylethanethiol

InChI

InChI=1S/C6H14N2S/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2

InChI Key

YVSRIHGPYPFMRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCS

Origin of Product

United States

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